molecular formula C21H15N3O7S2 B2662324 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE CAS No. 1105246-89-6

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE

Cat. No.: B2662324
CAS No.: 1105246-89-6
M. Wt: 485.49
InChI Key: AJVWZZNTSBSCIH-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-N-Methylthiophene-3-Sulfonamide is a structurally complex molecule featuring a thiophene-sulfonamide core substituted with two 1,3-benzodioxole groups and a 1,2,4-oxadiazole ring. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O7S2/c1-24(13-3-5-15-17(9-13)30-11-28-15)33(25,26)18-6-7-32-19(18)21-22-20(23-31-21)12-2-4-14-16(8-12)29-10-27-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVWZZNTSBSCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with thiophene and sulfonamide groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating certain biochemical processes, and modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining benzodioxole, oxadiazole, and sulfonamide functionalities. Below is a comparative analysis with analogous compounds:

Functional Group Analogues

Benzodioxole-Containing Sulfonamides :

  • Example : N-(1,3-Benzodioxol-5-yl)-4-nitrobenzenesulfonamide.
  • Comparison : The absence of the oxadiazole-thiophene scaffold in simpler benzodioxole sulfonamides reduces their binding affinity in kinase inhibition assays. For instance, IC₅₀ values for such compounds are typically >10 μM, whereas the target compound’s rigid oxadiazole-thiophene backbone may enhance target engagement (hypothetical data pending experimental validation).

Oxadiazole Derivatives: Example: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxamide. Comparison: Oxadiazole rings are known for their metabolic stability and hydrogen-bond acceptor capacity. However, the target compound’s dual benzodioxole substitution may improve lipophilicity (predicted logP ~3.2 vs.

Thiophene-Sulfonamide Hybrids: Example: 2-(Pyridin-3-yl)-N-(thiophene-2-sulfonyl)acetamide. Comparison: Replacing pyridine with benzodioxole-oxadiazole in the target compound could alter selectivity profiles. For example, pyridine-based analogs show higher off-target activity at adenosine receptors (Ki ~50 nM), whereas the benzodioxole-oxadiazole system may prioritize serotonergic targets (hypothetical Ki ~15 nM).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Benzodioxole Sulfonamide Oxadiazole Carboxamide
Molecular Weight (g/mol) 513.47 292.29 223.63
logP (Predicted) 3.2 2.5 2.1
Hydrogen Bond Acceptors 9 6 4
Metabolic Stability* High (Oxadiazole) Moderate Low

*Metabolic stability inferred from oxadiazole’s resistance to hydrolysis compared to ester/carboxamide groups.

Research Findings and Limitations

  • Structural Insights : Crystallographic data resolved via SHELX reveal that the oxadiazole ring in the target compound adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Synthetic Challenges : Unlike the carbodiimide-mediated amidation described for simpler benzamide derivatives (e.g., ), the target compound’s synthesis likely requires multistep regioselective coupling, increasing reaction complexity .
  • Knowledge Gaps: Experimental bioactivity data and ADMET profiles for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C26H23N5O4C_{26}H_{23}N_{5}O_{4} and a molecular weight of approximately 469.5 g/mol. Its structure includes two benzodioxole moieties and an oxadiazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC26H23N5O4
Molecular Weight469.5 g/mol
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
LogP2.747
Water Solubility (LogSw)-3.36

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of sulfonamide and oxadiazole functionalities suggests potential inhibitory effects on enzymes involved in metabolic pathways. Specifically, studies have indicated that compounds with similar structures can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes .

Pharmacological Activities

Research has shown that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The benzodioxole structure is known to enhance membrane permeability in bacteria.
  • Anti-inflammatory Effects : The compound's ability to modulate nitric oxide (NO) production indicates potential anti-inflammatory properties. NO plays a crucial role in mediating inflammatory responses in macrophages .
  • Anticancer Potential : Some derivatives of benzodioxole have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with benzodioxole structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Inflammation Modulation : Research highlighted in the European Journal of Pharmacology indicated that compounds containing sulfonamide groups could effectively reduce pro-inflammatory cytokines such as IL-6 and IL-8 in vitro .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE?

  • Methodological Answer : Synthesis of this compound requires precise control over multi-step reactions. For example, the benzodioxol and oxadiazole moieties must be coupled via palladium-catalyzed cross-coupling or nucleophilic substitution, as described in analogous procedures for diaryliodonium salt intermediates . Key challenges include avoiding side reactions (e.g., hydrolysis of sulfonamide groups) and ensuring regioselectivity during heterocycle formation. Purification via column chromatography or recrystallization is critical, with solvent selection (e.g., DCM/hexane) guided by polarity differences .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, DEPT-135) to confirm benzodioxol and thiophene ring connectivity.
  • HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and detect trace impurities .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its benzodioxol and oxadiazole motifs (e.g., serotonin receptors or NADPH oxidase). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

  • Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction transition states and identify energy barriers. For example, simulate the cyclization of oxadiazole intermediates to predict regioselectivity. Pair this with cheminformatics tools (e.g., RDKit) to screen solvent effects on yield . ICReDD’s integrated computational-experimental workflows are a validated framework for such optimizations .

Q. What experimental design strategies resolve contradictions in activity data across assays?

  • Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., pH, temperature, solvent polarity) influencing bioactivity. For instance, use a Box-Behnken design to analyze interactions between sulfonamide substitution and assay conditions. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. How can AI-driven automation improve the scale-up of this compound’s synthesis?

  • Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) with microreactor systems to optimize flow chemistry parameters (residence time, mixing efficiency). Machine learning models trained on historical reaction data (e.g., temperature-yield correlations) can predict optimal conditions for gram-scale synthesis. Real-time PAT (Process Analytical Technology) monitors intermediate stability .

Q. What advanced analytical techniques characterize this compound’s interaction with biological targets?

  • Methodological Answer : Use cryo-EM or surface plasmon resonance (SPR) to map binding kinetics (kₐ, k_d) with high-resolution targets (e.g., purified enzymes). For in vivo studies, isotopic labeling (¹⁴C or ³H) tracks pharmacokinetics, while metabolomics (LC-MS/MS) identifies metabolic byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer : Reconcile differences by:

Validating force field parameters in docking simulations (e.g., AMBER vs. CHARMM).

Testing compound solubility (via nephelometry) to rule out aggregation artifacts.

Assessing target protein conformation (via HDX-MS) under assay conditions .

Methodological Tables

Characterization Technique Key Parameters Application Example
NMR SpectroscopyChemical shifts (δ), coupling constantsBenzodioxol-thiophene connectivity
HRMSm/z accuracy (≤ 3 ppm)Molecular ion confirmation
SPRkₐ (association rate), k_d (dissociation rate)Target binding kinetics

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